Plumbane, bis(acetyloxy)-

Description

Contextualization within Organometallic Chemistry and Lead Compounds

Plumbane (B1204880), bis(acetyloxy)-, or lead(II) acetate (B1210297), and its oxidized form, tetrakis(acetyloxy)plumbane, or lead(IV) acetate, are significant compounds within the realm of organometallic chemistry. ontosight.ai Organometallic compounds are characterized by a direct bond between a carbon atom and a metal. While lead(II) acetate is an ionic compound, its derivatives and its role as a precursor to organolead compounds firmly place it within the discourse of organometallic studies. ontosight.aigeeksforgeeks.orgvedantu.com Lead itself is a heavy metal, atomic number 82, known for its soft, malleable nature and relatively low melting point. geeksforgeeks.org It primarily exists in two main oxidation states: +2 and +4. geeksforgeeks.org This dual valency gives rise to a diverse range of lead compounds with distinct chemical behaviors. Lead(II) acetate, with lead in the +2 oxidation state, and lead(IV) acetate, with lead in the +4 oxidation state, exemplify this diversity and are foundational to understanding the broader chemistry of lead. geeksforgeeks.orggeeksforgeeks.org

Historical Development of Research on Organolead Acetates

The history of lead(II) acetate, colloquially known as "sugar of lead" due to its sweet taste, dates back to ancient times. wikipedia.orgsolubilityofthings.comsolubilityofthings.com The Romans, for instance, used it as a sweetener in wines and foods, unknowingly leading to lead poisoning. wikipedia.orgsolubilityofthings.com Its preparation from litharge (lead(II) oxide) and vinegar was a known practice. wikipedia.org In the 17th century, it was used to synthesize acetone. wikipedia.org The formal discovery of lead(IV) acetate is more recent, attributed to Criegee in 1931, who identified its ability to cleave carbon-carbon bonds in 1,2-diols. geeksforgeeks.org The development of organolead chemistry, in general, saw significant progress in the 19th and early 20th centuries, with notable work on tetraalkyllead compounds. acs.org Research into organolead acetates has continued, focusing on their synthesis, structural elucidation, and applications as reagents in organic chemistry. cabidigitallibrary.orgerowid.orgjuniperpublishers.com

Structural and Nomenclature Considerations of Bis(acetyloxy)plumbane (Lead(II) bis(acetate)) and Tetrakis(acetyloxy)plumbane (Lead(IV) acetate)

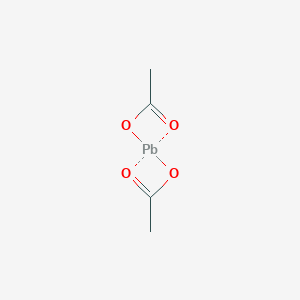

Plumbane, bis(acetyloxy)- , systematically named lead(II) ethanoate , is an ionic compound with the chemical formula Pb(CH₃COO)₂. geeksforgeeks.orgwikipedia.orgturito.com It consists of one lead cation (Pb²⁺) and two acetate anions (CH₃COO⁻). geeksforgeeks.orgvedantu.com The anhydrous form has a 2D coordination polymer structure, while the more common trihydrate, Pb(OAc)₂·3H₂O, forms a 1D coordination polymer where the lead ion is coordinated to nine oxygen atoms. wikipedia.org

Tetrakis(acetyloxy)plumbane , or lead(IV) acetate , with the formula Pb(C₂H₃O₂)₄, is a nonpolar, organometallic compound. wikipedia.org In its solid state, the lead atom is in a +4 oxidation state and is surrounded by four bidentate acetate ions, resulting in an 8-coordinate lead center. geeksforgeeks.orgwikipedia.org The oxygen atoms form a flattened trigonal dodecahedron around the lead atom. geeksforgeeks.org

The nomenclature can be varied, with "acetate" often being used interchangeably with "ethanoate," and "plumbane" forming the basis for systematic naming. For example, diphenyllead diacetate can be referred to as Plumbane, bis(acetyloxy)diphenyl-. chembk.comchembk.com

Interactive Data Table: Properties of Lead Acetates

| Property | Plumbane, bis(acetyloxy)- (Lead(II) acetate) | Tetrakis(acetyloxy)plumbane (Lead(IV) acetate) |

| IUPAC Name | Lead(II) acetate wikipedia.org | Lead(IV) acetate wikipedia.org |

| Systematic Name | Lead(II) ethanoate turito.com | Tetrakis(acetyloxy)plumbane wikipedia.org |

| Other Names | Plumbous acetate, Sugar of Lead, Salt of Saturn wikipedia.org | Lead tetraacetate, Plumbic acetate wikipedia.org |

| CAS Number | 301-04-2 (anhydrous) wikipedia.org | 546-67-8 wikipedia.org |

| Chemical Formula | Pb(C₂H₃O₂)₂ wikipedia.org | Pb(C₂H₃O₂)₄ wikipedia.org |

| Molar Mass | 325.29 g/mol (anhydrous) wikipedia.org | 443.376 g/mol wikipedia.org |

| Appearance | White powder or colorless crystals wikipedia.org | Colorless or pink columnar crystals wikipedia.org |

| Odor | Slightly acetic wikipedia.org | Vinegar-like geeksforgeeks.orgwikipedia.org |

| Density | 3.25 g/cm³ (anhydrous) wikipedia.org | 2.228 g/cm³ geeksforgeeks.orgwikipedia.org |

| Melting Point | 280 °C (anhydrous) wikipedia.org | 175 °C geeksforgeeks.orgwikipedia.org |

| Solubility in water | Soluble wikipedia.org | Soluble, with reversible hydrolysis wikipedia.org |

Overview of Current Research Landscape and Academic Significance

Current research on lead acetates continues to explore their roles in organic synthesis and materials science. Lead(II) acetate serves as a precursor for the synthesis of other lead compounds and has applications as a reagent in various chemical reactions. wikipedia.orgontosight.ai For example, it is used to prepare lead(II) sulfide (B99878) for the detection of hydrogen sulfide gas. sciencemadness.org Recent studies have also investigated methods for synthesizing lead(II) acetate from industrial waste, highlighting a move towards more sustainable chemical practices. cabidigitallibrary.orgresearchgate.net

Lead(IV) acetate is a powerful oxidizing agent with a wide range of applications in organic chemistry. geeksforgeeks.orgwikipedia.orgtestbook.com It is utilized for the acetoxylation of C-H bonds, the cleavage of 1,2-diols, the decarboxylation of carboxylic acids (Kochi reaction), and the synthesis of various heterocyclic compounds. juniperpublishers.comwikipedia.orgchemeurope.com Research continues to uncover new synthetic methodologies employing lead(IV) acetate. juniperpublishers.com Furthermore, studies on organolead compounds, including those derived from lead acetates, contribute to the understanding of structure-property relationships in organometallic chemistry. chembk.comontosight.airesearchgate.net The toxicological aspects of lead compounds, including lead acetate, are also an active area of research, with studies investigating their environmental and health impacts. nih.govnih.govindustrialchemicals.gov.au

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

To investigate the role of lead in the expression of the renal fibrosis related nuclear factor kappaB (NF-kappaB), transforming growth factor (TGF-beta), and fibronectin (FN) in rat kidney and the possible molecular mechanism of lead induced renal fibrosis, ... 32 Sprague-Dawley rats were randomized into 4 groups. Group A was fed with distilled water as control group. Group B, C and D were fed with the water including 0.5% lead acetate continuously for 1, 2 or 3 mo respectively. At the end of treatment, the expressions of renal NF-kappaB, TGF-beta, and FN were detected by immunohistochemistry and RT-PCR. RESULTS: The immunohistochemistry analysis showed that expressions of NF-kappaB in group B, C and D (0.2315 +/- 0.0624, 0.3213 +/- 0.0740, 0.4729 +/- 0.0839 respectively) were continuously increased as compared with that in group A (0.1464 +/- 0.0624). The RT-PCR analysis showed that expressions of NF-kappaB in group B, C and D (0.4370 +/- 0.0841, 0.5465 +/- 0.0503, 0.6443 +/- 0.0538 respectively) were also increased as compared with that in group A (0.3608 +/- 0.0550). However, there was no change for TGF-beta in 4 groups except that it was increased markedly in group D (0.5225 +/- 0.0416) as compared with that in group A (0.4645 +/- 0.0461) by RT-PCR. The expressions of FN in group C and D (0.4243 +/- 0.0595 and 0.4917 +/- 0.0891 by immunohistochemistry; 0.8650 +/- 0.0880 and 0.8714 +/- 0.0980 by RT-PCR) were increased as compared with those in group A (0.3530 +/- 0.0490 by immunohistochemistry and 0.7432 +/- 0.0639 by RT-PCR). /It was concluded that/ lead can increase the expression of renal NF-kappaB, TGF-beta, and FN in rats, which may be related to the lead induced renal fibrosis in rats. It has been reported that lead could induce apoptosis in a variety of cell types ... /This/ study was undertaken to determine whether lead could induce DNA damage and apoptosis in PC 12 cells, and the involvement of Bax, Bcl-2, p53, and caspase-3 in this process. The results showed that lead could induce DNA damage and apoptosis in PC 12 cells, accompanying ... upregulation of Bax and downregulation of Bcl-2. Additionally, the expression of p53 increased, and caspase-3 was activated. Therefore, it suggests that lead can induce activation of p53 by DNA damage, which may lead to imbalance of Bax/Bcl-2 and mitochondrial dysfunction. Subsequently, after activation of caspase-3, lead-induced apoptosis occurs. In this study, transcription factors (TFs) that are altered due to lead exposure were identified using macroarray analysis. Rat pups were lactationally exposed to 0.2% lead acetate from birth through weaning. Changes in the developmental profiles of 30 TFs were screened in hippocampal tissue on postnatal day (PND) 5, 15, and 30. The temporal patterns of some TFs were transiently upregulated or repressed following lead exposure in a stage-specific manner; however, Oct-2, which is involved in the regulation of key developmental processes, exhibited sustained elevations during the entire period of study. Lead-induced elevation of Oct-2 was validated by reverse transcriptase-polymerase chain reaction analysis; however, significant elevation of Oct-2 mRNA expression was detected only on PND 5. The DNA-binding activity and protein levels of Oct-2 were further evaluated and found to be consistently induced on PND 5. The elevations observed in Oct-2 mRNA and protein levels as well as DNA-binding activity on PND 5 suggest that developmental maintenance of Oct-2 DNA binding could be impacted through de novo synthesis. These findings identify Oct-2 as a potential molecular target for Pb and suggest that Oct-2 may be associated with lead-induced disturbances in gene expression. To observe effects of oral intake of lead on the expression of Hoxa9 gen and the ability of learning and memory and explore the toxic molecular mechanisms of lead ... 30 male Wistar rats were chosen and randomly divided into the low lead dosage group, the high lead dosage group and the control group, 10 rats in each group. The low lead dosage group and the high lead dosage group were given respectively 0.06%, 0.2% lead acetate orally while the control group was given distilled water orally. The Y-maze test was used to measure the ability of learning and memory ... and the in situ hybridization (ISH) method to determine the expression of Hoxa9 mRNA in brain. RESULTS: (1) The number of electric shocks of the lead poisoned rats were significantly increased over time. The number of electric shocks of the lead poisoning rats was much higher than that of the control group (P < 0.01) (at the end of the experiment, the low lead dosage group: 31.8 +/- 2.26; the high lead dosage group: 37.3 +/- 1.70; the control group: 18.4 +/- 1.51). (2) The brain of the lead poisoned rats including the hippocampus, the cerebellum and the cerebral cortex were significantly atrophic and the apoptosis and necrosis occurred in the cells of the brain. Purkinje's cells in the cerebellum showed significant necrosis and disappearance. The structure of brain in rats of the control group demonstrated no atrophy. (3) The expression of Hoxa9 mRNA in the lead poisoned rats was significantly decreased compared with the control group. There were few Hoxa9 positive cells in the brain of the lead poisoned rats, but many of them were observed in the control group./It was concluded that/ lead may inhibit the expression of Hoxa9 and induce atrophy and necrosis of brain, which gives rise to a damage of learning and memory. ... The impact of developmental lead exposure on hippocampal mGluR5 expression and its potential role in lead neurotoxicity /was investigated/. Both in vitro model of lead exposure with Pb(2+) concn of 0, 10nM, 1 uM, and 100 uM in cultured rat embryonic hippocampal neurons, and the in vivo model of rat maternal lead exposure involving both gestational and lactational exposure with 0, 0.05%, 0.2%, and 0.5% lead acetate were utilized. Immunoperoxidase and immunofluorescent analyses, quantitative PCR and western blotting were used. In vitro studies revealed that expression of metabotropic glutamate receptor 5 (mGluR5) mRNA and protein was decreased dose-dependently after lead exposure, which was further confirmed by the results of in vivo studies. These data suggest that mGluR5 might be involved in lead-induced neurotoxicity by disturbing mGluR5-induced long-term depression and decreasing N-methyl-d-aspartic acid receptor (NMDAR)-dependent or protein synthesis-dependent long-term potentiation. ... Interference with nitric oxide production is a possible mechanism for lead neurotoxicity. In this work, ... the effects of sub-acute lead administration on the distribution of NOS isoforms in the hippocampus with respect to blood and hippocampal lead levels /were examined/. Lead acetate (125, 250, and 500 ppm) was given via drinking water to adult male Wistar rats for 14 days ... Antibodies against three isoforms of NOS were used to analyze expression and immunolocalization using western blotting and immunohistochemistry, respectively. Blood and hippocampal lead levels were increased in a dose-dependent manner in groups treated with lead acetate ... Diminished expression and immunoreactivity of nNOS and eNOS /were found/ at 500ppm as compared to the control group. No expression and immunoreactivity was observed in hippocampus for iNOS. The observed high levels of lead in the blood reflect free physiological access to this metal to the organism and were related to diminished expression and immunoreactivity for nNOS and eNOS. Genetical genomics experiments /were performed/ in two environments in order to identify trans-expression quantitative trait loci (eQTLs) that might be regulated by developmental exposure to the neurotoxin lead. Flies from each of 75 recombinant inbred lines (RILs) /of Drosophila/ were raised from eggs to adults on either control food (made with 250 uM sodium acetate), or lead-treated food (made with 250 uM lead acetate, PbAc). RNA expression analyses of whole adult male flies (5-10 days old) were performed with Affymetrix DrosII whole genome arrays (18,952 probesets). Among the 1389 genes with cis-eQTL, there were 405 genes unique to control flies and 544 genes unique to lead-treated ones (440 genes had the same cis-eQTLs in both samples). There are 2396 genes with trans-eQTL which mapped to 12 major transbands with greater than 95 genes. Permutation analyses of the strain labels but not the expression data suggests that the total number of eQTL and the number of transbands are more important criteria for validation than the size of the transband. Two transbands, one located on the 2nd chromosome and one on the 3rd chromosome, co-regulate 33 lead-induced genes, many of which are involved in neurodevelopmental processes. For these 33 genes, rather than allelic variation at one locus exerting differential effects in two environments, ... variation at two different loci are required for optimal effects on lead-induced expression. Exposure to lead in the first 21 days of life consistently produced elevations in blood and tissue lead levels and alterations in steady state norepinephrine, dopamine beta-hydroxylase and phenylethanolamine N-methyl-transferase levels without growth delay in suckling rats. Elevations in brainstem dopamine beta-hydroxylase and phenylethanolamine N-methyl-transferase of 36% and 46%, respectively, supported the concept of increased central adrenergic turnover following exposure to lead. Serum norepinephrine increased from 47.2 + or - 4.8 in control rats to 104.8 + or - 19.7 pg/ml in rats whose mothers were given drinking water with 0.2% lead acetate. Adrenal norepinephrine levels increased 53% to 19.5 + or - 0.9 ng/mg protein and adrenal weights were up to 26%. Heart weights were significantly greater and heart NE levels were lower at highest level of lead exposure. This study was designed to investigate the toxicity of lead exposure on the placenta at different dosages and the relationship with placental expression of NF-kappaB. A total of 67 unrelated Han Chinese pregnant women and 108 Wistar rats were included in this study. The rats were randomly divided into four groups for consumption of water with or without 0.025% lead acetate during various gestational periods; blood samples and placenta were harvested for analysis. Blood lead content was determined by atomic absorption spectrophotometry. Placental NF-kappaB expression was evaluated by immunohistochemistry. Placental cytoarchitecture was examined by histopathology and electronic microscopy. Fetal body weight, body length and placental weight was significantly lower (p < 0.05) in the lead-exposed rats compared to controls. Maternal blood lead levels in the rats negatively correlated with placental weight (r = 0.652, p < 0.01). Rat placenta showed focal necrosis in the decidua with trophoblast degeneration and fibrin deposition. Mitochondria were swollen and decreased in number, rough endoplasmic reticula were distended and ribosomal number on membranes decreased. In the human placenta, abnormal cytoarchitecture /was not found/. On the other hand, placental expression of NF-kappaB in lead-exposed rats was significantly higher than that in controls and the expression of NF-kappaB in human placenta was positively correlated with maternal blood lead levels (r = 0.663, p < 0.01). These findings suggest that lead exposure at various gestational periods produce varied effects, with NF-kappaB activation following lead exposure. Injury to cytoplasmic organelles may interfere with the nutrition and oxygen exchange between mother and fetus, which may be contribute to abnormal pregnancy outcomes. |

|---|---|

CAS No. |

15347-57-6 |

Molecular Formula |

C2H4O2Pb |

Molecular Weight |

267 g/mol |

IUPAC Name |

diacetyloxylead |

InChI |

InChI=1S/C2H4O2.Pb/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

PNZVFASWDSMJER-UHFFFAOYSA-N |

impurities |

... Include chloride ion and iron, the concn of each of which does not exceed 5 mg/kg in reagent grade product. /Lead acetate trihydrate/ |

SMILES |

CC(=O)O[Pb]OC(=O)C |

Canonical SMILES |

CC(=O)O.[Pb] |

boiling_point |

Decomposes |

Color/Form |

Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |

density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |

melting_point |

347 °F (USCG, 1999) 175-180 °C |

Other CAS No. |

15347-57-6 301-04-2 |

physical_description |

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |

Pictograms |

Health Hazard; Environmental Hazard |

Related CAS |

6080-56-4 (Hydrate) |

solubility |

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |

Synonyms |

lead acetate lead acetate, hydrate lead diacetate Pb(CH3COO)2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Acetyloxy Plumbane and Analogues

Classical Synthetic Routes to Lead(II) Bis(acetate)

Lead(II) acetate (B1210297), with the chemical formula Pb(CH₃COO)₂, is a white crystalline solid that is soluble in water. wikipedia.org It can exist in an anhydrous form or as a trihydrate, Pb(CH₃COO)₂·3H₂O. wikipedia.org

A prevalent and traditional method for synthesizing lead(II) acetate involves the reaction of lead(II) oxide (litharge) with acetic acid. wikipedia.orgacn.edu.auchemicalbook.com The reaction proceeds as follows:

PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O wikipedia.org

This reaction is typically carried out by dissolving lead(II) oxide in hot acetic acid. chemicalbook.com For instance, dissolving lead oxide in 80% hot acetic acid until the solution is clear, followed by filtration, evaporation, cooling, and drying, yields lead acetate. chemicalbook.com A study has reported that this method can achieve a yield of up to 95% under optimal conditions of 25-30°C and a reaction time of 2-3 hours. acn.edu.auautodesk.com

Similarly, lead(II) acetate can be produced by reacting elemental lead with acetic acid in the presence of hydrogen peroxide, which acts as an oxidizing agent. wikipedia.orgweebly.com The hydrogen peroxide oxidizes the lead metal, allowing it to react with the acetic acid. weebly.com

Another starting material from the lead oxide family is red lead (Pb₃O₄). While primarily used for synthesizing lead(IV) acetate, its reaction with acetic acid also yields lead(II) acetate as a coproduct. wikipedia.org

A novel green recycling process utilizes spent lead acid battery pastes, which are first desulfurized and then leached with acetic acid and hydrogen peroxide to form a lead acetate solution. chemicalbook.com This solution is then crystallized to obtain lead acetate trihydrate. chemicalbook.com

Lead(II) acetate can also be prepared through displacement reactions involving other lead(II) salts. One such method is the reaction of lead metal with copper(II) acetate:

Cu(CH₃COO)₂ + Pb → Cu + Pb(CH₃COO)₂ wikipedia.org

Additionally, lead(II) carbonate can be reacted with acetic acid to produce lead(II) acetate. acn.edu.aucrystalls.info The reaction is driven by the formation of carbonic acid, which decomposes into water and carbon dioxide gas.

| Starting Material | Reagents | Product | Reported Yield |

| Lead(II) Oxide | Acetic Acid | Lead(II) Acetate | Up to 95% acn.edu.auautodesk.com |

| Elemental Lead | Acetic Acid, Hydrogen Peroxide | Lead(II) Acetate | - |

| Lead(II) Carbonate | Acetic Acid | Lead(II) Acetate | - |

| Copper(II) Acetate | Lead Metal | Lead(II) Acetate | - |

| Lead Nitrate | Sodium Acetate | Lead(II) Acetate | 85% acn.edu.au |

Preparation of Lead(IV) Acetate (Tetrakis(acetyloxy)plumbane)

Lead(IV) acetate, or lead tetraacetate, is a powerful oxidizing agent with the formula Pb(CH₃COO)₄. wikipedia.org It is a colorless solid that is soluble in nonpolar organic solvents. wikipedia.org

Lead(IV) acetate can be synthesized by the oxidation of lead(II) acetate. One method involves the use of chlorine gas as the oxidizing agent:

2Pb(CH₃COO)₂ + Cl₂ → Pb(CH₃COO)₄ + PbCl₂ wikipedia.orgtestbook.com

This reaction produces lead(II) chloride as a byproduct, which can be separated from the desired lead(IV) acetate. wikipedia.org Another approach involves the reaction of lead(II) acetate with lead(IV) oxide in the presence of acetic acid. testbook.com

A common laboratory preparation of lead(IV) acetate involves treating red lead (Pb₃O₄) with a mixture of acetic acid and acetic anhydride (B1165640). wikipedia.orgtestbook.commdma.ch The acetic anhydride is crucial as it absorbs the water formed during the reaction, which would otherwise hydrolyze the lead(IV) acetate. wikipedia.orgmdma.ch

Pb₃O₄ + 4(CH₃CO)₂O → Pb(CH₃COO)₄ + 2Pb(CH₃COO)₂ wikipedia.org

The reaction is exothermic and the temperature is typically controlled to remain below 65°C to prevent the reduction of the newly formed lead tetraacetate by acetic anhydride. mdma.ch The lead(II) acetate produced as a byproduct can be subsequently oxidized to lead(IV) acetate in a separate step. wikipedia.org The resulting lead(IV) acetate can be purified by recrystallization from glacial acetic acid. mdma.ch

| Starting Material | Reagents | Product | Key Conditions |

| Lead(II) Acetate | Chlorine | Lead(IV) Acetate | - |

| Red Lead (Pb₃O₄) | Acetic Acid, Acetic Anhydride | Lead(IV) Acetate, Lead(II) Acetate | Temperature control below 65°C mdma.ch |

Electrochemical Synthesis Approaches for Organolead Acetates

Electrochemical methods offer an alternative route for the synthesis of lead acetates, particularly lead(IV) acetate. The electrochemical synthesis of lead tetraacetate involves the oxidation of lead(II) diacetate in an anhydrous acetic acid medium. orientjchem.org The process is typically carried out in an electrolytic cell with separated anode and cathode compartments. orientjchem.org

An anolyte solution of lead diacetate and a conductive additive like potassium acetate is used, while the catholyte is a potassium acetate solution. orientjchem.org Platinum, lead dioxide, and graphite (B72142) have been employed as anode materials. orientjchem.org At the anode, the electrochemical oxidation of lead(II) diacetate to lead tetraacetate occurs:

Pb(CH₃COO)₂ + 2CH₃COOH - 2e⁻ → Pb(CH₃COO)₄ + 2H⁺ orientjchem.org

Simultaneously, hydrogen gas is evolved at the cathode. orientjchem.org The lead tetraacetate can be isolated by cooling the anolyte and filtering the precipitated crystals. orientjchem.org This method allows for the recycling of lead diacetate, which is often a byproduct in organic synthesis reactions that utilize lead tetraacetate. orientjchem.org

The synthesis of other organolead compounds can be achieved through reactions of Grignard reagents with lead chloride. wikipedia.org For example, tetramethyllead (B1204573) is produced from the reaction of methylmagnesium chloride and lead chloride. wikipedia.org While not a direct electrochemical synthesis of an organolead acetate, these organolead compounds can be precursors. For instance, aryl lead compounds can be formed by the reaction of arene compounds with lead tetraacetate in an electrophilic aromatic substitution. wikipedia.org

Anodic Oxidation Processes

Anodic oxidation represents a viable electrochemical route for the synthesis of lead(IV) acetates from lead(II) precursors. This method involves the electrochemical oxidation of a lead(II) species at an anode. For instance, lead tetraacetate can be synthesized by the anodic oxidation of lead diacetate. orientjchem.org The process is typically carried out in anhydrous acetic acid, with a conductive additive like potassium acetate. orientjchem.org The anode and cathode compartments are separated by a diaphragm. orientjchem.org At the anode, which can be made of materials like platinum, lead dioxide, or graphite, the lead(II) is oxidized to lead(IV). orientjchem.orgsciencemadness.org

The general principle of these electrosynthesis methods is the removal of electrons from the lead(II) compound at the anode, leading to the formation of the more highly oxidized lead(IV) species. While direct electrochemical synthesis of unsubstituted bis(acetyloxy)plumbane is less commonly detailed, the synthesis of lead tetraacetate from lead diacetate illustrates the core principles of this electrochemical approach. orientjchem.org Furthermore, electrochemical methods have been explored for the synthesis of other organic compounds, demonstrating the broad applicability of anodic oxidation in generating highly oxidized species. gla.ac.uk

Closed-Loop Production Cycles

Closed-loop production systems, a key concept in the circular economy, aim to minimize waste and reuse resources. chemicalbook.comcore.ac.uk In the context of lead acetates, a closed-loop process has been developed for the recovery of lead from spent lead-acid batteries. This process involves leaching desulfurized lead paste with acetic acid to produce a lead acetate solution. A significant feature of this system is the recirculation of the filtrate, which contains a high concentration of acetic acid, to leach the subsequent batch of lead paste. This recycling of the leaching agent exemplifies a closed-loop process, reducing the consumption of fresh reagents and minimizing waste streams.

These systems are designed to be restorative and regenerative, decoupling economic activity from the consumption of finite resources. chemicalbook.com The benefits of such systems include more sustainable resource management, reduced environmental impact, and potential cost savings. chemicalbook.commdpi.com

Derivatization Strategies for Organolead Acetates

The derivatization of organolead acetates is a critical area of research, enabling the synthesis of a wide array of organolead compounds with tailored reactivity for various applications in organic synthesis.

Synthesis of Substituted Bis(acetyloxy)plumbanes (e.g., bis(acetyloxy)diphenylplumbane)

The synthesis of substituted bis(acetyloxy)plumbanes, particularly unsymmetrical diaryllead diacetates, can be achieved through the reaction of an aryllead triacetate with an arylboronic acid. electronicsandbooks.com This boron-lead exchange method provides a flexible route to compounds that are otherwise difficult to prepare. For example, the reaction of p-methoxyphenyllead triacetate with phenylboronic acid in chloroform (B151607) yields p-methoxyphenyl(phenyl)lead diacetate in high yield. electronicsandbooks.com This approach has also been successfully applied to the synthesis of aryl(vinyl)lead diacetates. electronicsandbooks.com

Historically, the treatment of phenylboronic acid with lead tetraacetate was observed to produce a mixture of phenyllead triacetate and diphenyllead diacetate. electronicsandbooks.com Symmetrical diaryllead diacetates were known prior to the development of these more flexible methods. electronicsandbooks.com Diphenyllead diacetate itself can be prepared and subsequently used in reactions with other ligands to form new complexes. researchgate.net

| Reactants | Product | Yield (%) |

| p-Methoxyphenyllead triacetate + Phenylboronic acid | p-Methoxyphenyl(phenyl)lead diacetate | High |

| p-Methoxyphenyllead triacetate + (E)-Hex-1-enylboronic acid | (E)-Hex-1-enyl(p-methoxyphenyl)lead diacetate | 74 |

| Phenyllead triacetate + (E)-Hex-1-enylboronic acid | (E)-Hex-1-enyl(phenyl)lead diacetate | 54 |

Formation of Other Organolead(IV) Tricarboxylates

A key method for the synthesis of aryllead(IV) tricarboxylates is the reaction of an aryltributylstannane with lead tetraacetate. researchgate.netresearchgate.net This tin-lead exchange reaction is often catalyzed by mercury(II) compounds. researchgate.netresearchgate.net The resulting aryllead triacetate can be readily separated from the tributyltin acetate byproduct. researchgate.net This method has proven to be a high-yielding route to various aryllead triacetates. researchgate.net

For example, this synthetic strategy has been employed to prepare 6-methoxy-2-naphthyllead triacetate, a precursor to the anti-inflammatory drug naproxen. researchgate.net The versatility of this approach allows for the synthesis of a range of heteroaryllead tricarboxylates, such as 2-thienyl- and 3-thienyl-lead triacetates, as well as their 2-furyl and 3-furyl analogues. mdpi.com These compounds are valuable as they can act as electrophilic heteroarylating agents. mdpi.com Besides organotin precursors, organoboron and organohalide compounds have also been utilized in the preparation of aryllead triacetates. scholaris.cakulturkaufhaus.de Organomercury compounds have also been used in the synthesis of organolead compounds. core.ac.uk

| Precursor Type | Reaction | Product |

| Organotin | Aryltributylstannane + Lead tetraacetate (Hg(II) catalyst) | Aryllead triacetate |

| Organoboron | Arylboronic acid + Lead tetraacetate | Aryllead triacetate |

| Organomercury | Diarylmercury + Lead tetraacetate | Aryllead triacetate |

Analogous Organometallic Acetate Synthesis (e.g., Organotin(IV) Carboxylates)

The synthesis of organotin(IV) carboxylates provides a useful analogy to the preparation of organolead acetates. Organotin(IV) compounds are significant in both industrial and pharmaceutical chemistry due to their unique properties. sigmaaldrich.com A common synthetic route to organotin(IV) carboxylates involves the condensation reaction between an organotin(IV) halide or oxide and a carboxylic acid. These reactions are often carried out in anhydrous organic solvents to prevent hydrolysis of the organotin halide starting materials. sigmaaldrich.com

The resulting organotin carboxylates can be of the general types R₃Sn(OCOR'), R₂Sn(OCOR')₂, and RSn(OCOR')₃. sigmaaldrich.com These compounds have found applications as catalysts, heat stabilizers, and have been investigated for their biological activities. The extensive use of organotin reagents in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, highlights their importance in the formation of new carbon-carbon bonds for the synthesis of complex molecules. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of Organolead Acetates

Oxidative Transformations Mediated by Lead(IV) Acetate (B1210297) (Tetrakis(acetyloxy)plumbane)

Lead(IV) acetate, also known as lead tetraacetate (LTA), is a powerful oxidizing agent widely employed in various organic transformations. juniperpublishers.comjuniperpublishers.com It is soluble in nonpolar organic solvents like benzene (B151609) and chloroform (B151607), as well as in hot acetic acid. juniperpublishers.comwikipedia.org Its utility stems from its ability to effect acetoxylations, decarboxylations, dehydrogenations, and oxidative cleavages. juniperpublishers.comwikipedia.org

Acetoxylation of C-H Bonds (e.g., Benzylic, Allylic, α-Oxygen Ether C-H Bonds)

Lead(IV) acetate is a key reagent for the acetoxylation of C-H bonds at benzylic, allylic, and α-oxygen ether positions. wikipedia.orgchemeurope.com This reaction introduces an acetoxy group into an organic molecule, often with a high degree of selectivity. For instance, the conversion of dioxane to 2-acetoxy-1,4-dioxane is a classic example of this transformation. wikipedia.org The mechanism of C-H acetoxylation can be complex and is influenced by the substrate and reaction conditions. rsc.orgrsc.orgacs.org In some palladium-catalyzed reactions, the mechanism is thought to involve the formation of a Pd(IV) intermediate, followed by reductive elimination to form the C-O bond. rsc.orgrsc.org

Table 1: Examples of C-H Acetoxylation with Lead(IV) Acetate

| Substrate | Product | Reference |

| Dioxane | 2-Acetoxy-1,4-dioxane | wikipedia.org |

| α-Pinene | Verbenone | chemeurope.com |

| Morpholinone derivatives | Acetoxylated morpholinones | rsc.org |

Decarboxylation Reactions of Carboxylic Acids

The oxidative decarboxylation of carboxylic acids by lead(IV) acetate is a synthetically useful reaction that can lead to a variety of products, including acetate esters, alkanes, alkenes, and alkyl halides. juniperpublishers.comorganicreactions.org The outcome of the reaction is highly dependent on the reaction conditions, such as the solvent and the presence of co-reagents, as well as the structure of the carboxylic acid. juniperpublishers.compublish.csiro.au The reaction is often carried out in solvents like benzene, carbon tetrachloride, or acetic acid. juniperpublishers.com The mechanism is generally believed to proceed through the formation of alkyl radicals. juniperpublishers.compublish.csiro.aupublish.csiro.au For instance, the decarboxylation of tertiary carboxylic acids with lead(IV) acetate in benzene typically yields a mixture of alkenes and acetate esters. juniperpublishers.com The presence of copper(II) salts can influence the product distribution, often favoring the formation of alkenes. juniperpublishers.compublish.csiro.aupublish.csiro.au

Table 2: Product Distribution in the Decarboxylation of Cyclohexanecarboxylic Acid with LTA juniperpublishers.comjuniperpublishers.com

| Conditions | Product(s) |

| Benzene, reflux | Mixture of cyclohexyl acetate and cyclohexene |

| Acetic acid, potassium acetate | Cyclohexyl acetate (high yield) |

Dehydrogenation of Hydrazones and Hydrazines

Lead(IV) acetate is an effective reagent for the dehydrogenation of hydrazones and hydrazines. wikipedia.orgwikiwand.com This reaction is particularly useful for the synthesis of diazo compounds from hydrazones. chemeurope.comresearchgate.netacs.org For example, hexafluoroacetone (B58046) hydrazone can be converted to bis(trifluoromethyl)diazomethane using lead(IV) acetate. wikipedia.org The oxidation of N-unsubstituted hydrazones with LTA can yield diazo compounds as primary products, which can then be transformed into other products like mono- and diacetoxy alkanes and azines depending on the reaction conditions. researchgate.net

Oxidative Cleavage of 1,2-Diols

Lead(IV) acetate is a classic reagent for the oxidative cleavage of 1,2-diols (glycols) to form aldehydes and ketones. juniperpublishers.comrajdhanicollege.ac.inmasterorganicchemistry.com This reaction is often an alternative to ozonolysis. wikiwand.comlibretexts.org The cleavage is believed to proceed through a cyclic intermediate, and as a result, cis-diols tend to react more readily than trans-diols. juniperpublishers.com The reaction is widely applied in carbohydrate chemistry for structural determination and degradation studies. juniperpublishers.com For instance, the oxidation of di-n-butyl D-tartrate with lead(IV) acetate yields n-butyl glyoxylate. wikipedia.orgwikiwand.com

Table 3: Examples of Oxidative Cleavage of 1,2-Diols with LTA juniperpublishers.com

| Diol Substrate | Product(s) |

| Diol 1 (from a terpene) | Aldehyde 2 |

| Diols 3 and 4 | Ketone 5 |

| Diol 6 (a sugar derivative) | Aldehyde 7 |

Hofmann Rearrangement Applications

Lead(IV) acetate can be used as an alternative to bromine in the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgwikipedia.org This method is particularly useful for substrates that may be sensitive to the basic conditions of the traditional Hofmann rearrangement. nrochemistry.com The reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles. wikipedia.orgnrochemistry.com For example, when the reaction is carried out in the presence of t-butanol, a Boc-protected amine can be obtained. wikipedia.orgsciencemadness.orgsynarchive.comacs.org

Reactions Involving Lead(II) Bis(acetate)

Lead(II) bis(acetate), also known as lead(II) acetate or plumbous acetate, is a white crystalline solid that is soluble in water. solubilityofthings.comgeeksforgeeks.orgsciencemadness.org While not an oxidizing agent in the same vein as lead(IV) acetate, it serves as a versatile reagent in its own right. It is a key precursor in the synthesis of other lead compounds, including organolead compounds. solubilityofthings.comchembk.com

Lead(II) acetate can be prepared by reacting lead oxide with acetic acid. acn.edu.au It participates in various chemical reactions, including:

Precipitation Reactions: Lead(II) acetate solutions are used to precipitate insoluble lead salts. For example, it reacts with hydrogen sulfide (B99878) to form a grey precipitate of lead(II) sulfide, a reaction utilized in the detection of this gas. sciencemadness.orgwikipedia.org It also reacts with hydrochloric acid to precipitate lead(II) chloride and with potassium iodide to form lead iodide. geeksforgeeks.orgturito.com

Displacement Reactions: In a displacement reaction, lead(II) acetate can react with a more reactive metal. turito.com

Complex Formation: Lead(II) acetate can form complexes with various ligands, which can influence its solubility and reactivity. solubilityofthings.com

Table 4: Common Reactions of Lead(II) Acetate geeksforgeeks.org

| Reactant | Product(s) |

| Hydrogen Sulfide (H₂S) | Lead(II) Sulfide (PbS) + Acetic Acid |

| Sodium Sulfide (Na₂S) | Lead(II) Sulfide (PbS) + Sodium Acetate |

| Potassium Iodide (KI) | Lead Iodide (PbI₂) + Potassium Acetate |

| Hydrochloric Acid (HCl) | Lead(II) Chloride (PbCl₂) + Acetic Acid |

Reactivity Profiles in Organic Reactions

Lead(II) acetate is recognized for its reactivity, particularly in the realm of organic synthesis. solubilityofthings.com It serves as a reagent in a variety of chemical transformations. One notable application is in the oxidation of organic compounds. For instance, lead tetraacetate, a related organolead compound, is a versatile oxidizing agent used for the oxidative decarboxylation of carboxylic acids and the cleavage of 1,2-diols. juniperpublishers.com The cleavage of diols is believed to proceed through a cyclic intermediate, with cis-diols reacting more readily than trans-diols. juniperpublishers.com

The reactivity of lead(II) acetate is also demonstrated in its reactions with various acids and other compounds. For example, it reacts with hydrochloric acid to produce lead(II) chloride and acetic acid, and with sodium sulfide to form the black precipitate lead(II) sulfide and sodium acetate. geeksforgeeks.org Furthermore, when reacted with potassium iodide, it yields lead(II) iodide and potassium acetate. geeksforgeeks.org

The solvent can significantly influence the reactivity and the products of reactions involving lead(II) acetate. For example, the reaction of lead(II) acetate with piperonylic acid in hot water results in the exchange of both acetate ligands to form [Pb(Pip)₂(H₂O)]n, whereas in methanol (B129727) at room temperature, a mixed acetate piperonylate complex, [Pb(Ac)(Pip)(MeOH)]n, is formed. mdpi.com

Interactions with Organic Compounds

Lead(II) acetate is known to interact with a range of organic compounds, which can lead to the formation of complex molecules. solubilityofthings.com These interactions are crucial in both its synthetic applications and its toxicological profile.

Studies have investigated the interactions of lead(II) acetate with biological macromolecules. For instance, research on its interaction with human chorionic gonadotropin (HCG) has shown that lead acetate can bind to the hormone at multiple sites, primarily through electrostatic and hydrophobic forces. acs.org This binding can alter the secondary structure and the microenvironment of amino acid residues within the protein. acs.org Similarly, investigations into the interaction of lead(II) acetate with the enzyme lysozyme (B549824) have revealed that it can inhibit the enzyme's activity and change its conformation, making the environment around certain amino acid residues more hydrophobic. researchgate.net

In the context of smaller organic molecules, the interaction of lead(II) acetate with phenols can lead to specific substitution patterns. For example, the reaction of p-methoxyphenyllead triacetate with 2,4,6-trimethylphenol (B147578) (mesitol) results in exclusive substitution at the ortho position of the phenol. chemeurope.com This reaction is thought to proceed through the nucleophilic displacement of an acetate group by the phenolic group, forming a diorganolead intermediate. chemeurope.com

Ligand Exchange and Coordination Chemistry of Lead Acetates

The coordination chemistry of lead(II) is complex due to its ability to adopt various coordination numbers, typically ranging from 4 to 10. nih.gov This variability is influenced by the nature of the ligands and the presence of a stereochemically active 6s² lone pair of electrons. nih.gov

Acetate Ligand Coordination Modes

The acetate ligand can coordinate to metal centers in several ways, including monodentate, bidentate (chelating), and bridging modes. csbsju.edulibretexts.org In a monodentate fashion (κ¹), only one oxygen atom of the acetate group binds to the metal. In a bidentate mode (κ²), both oxygen atoms bind to the same metal center, forming a four-membered ring. csbsju.edulibretexts.org However, this bidentate chelation can be strained. libretexts.org

| Coordination Mode | Description | Reference |

| Monodentate (κ¹) | One oxygen atom of the acetate binds to the metal. | csbsju.edulibretexts.org |

| Bidentate (κ²) | Both oxygen atoms of the acetate bind to the same metal. | csbsju.edulibretexts.org |

| Bridging (μ₂) | The acetate ligand bridges two metal centers. | researchgate.netrsc.org |

| Bridging (μ₃) | The acetate ligand bridges three metal centers. | rsc.org |

| acetato-κ²O,O′ | A specific bidentate coordination. | researchgate.net |

| μ₃-acetato-κ⁴O,O′:O:O′ | A specific bridging and chelating mode. | researchgate.net |

| μ₂-acetato-κ³O,O′:O | A specific bridging and chelating mode. | researchgate.net |

Formation of Lead Coordination Entities

The formation of lead coordination entities is a key aspect of its chemistry, influencing its solubility and reactivity. solubilityofthings.com Lead(II) can form complexes with a variety of ligands containing donor atoms such as oxygen, nitrogen, and sulfur. iaea.orgacs.orgnih.gov

For example, lead(II) forms complexes with glutathione (B108866), a crucial antioxidant in biological systems. acs.orgnih.gov Structural studies have shown that in these complexes, the lead ion can coordinate to the sulfur and oxygen atoms of the glutathione molecule. acs.orgnih.gov The coordination number and geometry around the lead ion can vary depending on the stoichiometry of the reactants. acs.orgnih.gov

The formation of lead coordination polymers is also a significant area of research. These polymers can have one-, two-, or three-dimensional structures. For instance, hydrothermal reactions of a lead(II) salt with 3-aminopyrazine-2-carboxylic acid have yielded a series of lead(II) coordination compounds with diverse dimensionalities, from dinuclear complexes to 3D frameworks. rsc.org The carboxylate group in these structures exhibits a variety of coordination modes, contributing to the structural diversity. rsc.org

Mechanistic Pathways in Organolead Acetate Reactions

Understanding the mechanistic pathways of reactions involving organolead acetates is essential for controlling their outcomes and for elucidating their role in various chemical and biological processes.

Radical Intermediates in Transformations

There is substantial evidence to suggest that radical intermediates play a significant role in many reactions involving organolead acetates, particularly lead tetraacetate. The carbon-lead bond is relatively weak, facilitating its homolytic cleavage to form free radicals. chemeurope.com

The reaction of lead tetraacetate with monocarboxylic acids has been shown to proceed through free-radical intermediates, leading to products consistent with homolytic pathways. rsc.org For example, the reaction of biphenyl-2-carboxylic acid with lead tetraacetate yields 3,4-benzocoumarin, a transformation that is characteristic of homolytic oxidation. rsc.org

Furthermore, the oxidation of alkenes by lead(IV) acetate in acetic acid has been demonstrated to involve alkene radical-cations as intermediates. rsc.org An inverse relationship has been observed between the yield of the resulting hydroxy acetate product and the ionization potential of the starting alkene, supporting an electron-transfer mechanism. rsc.org

Role of Specific Ligands in Reaction Rate Enhancement

The rate of reactions involving organolead acetates can be significantly influenced by the nature of the ligands attached to the lead atom and by the solvent, which can act as a ligand.

The oxidation of aliphatic acetals by lead(IV) acetate demonstrates a clear dependence on the solvent system. niscpr.res.in The reaction rate increases with the increasing polarity of the medium. For instance, the rate of oxidation is higher in acetic acid-water mixtures compared to pure acetic acid, and slowest in a mixture of acetic acid and benzene. niscpr.res.in This suggests that more polar solvents, which can better solvate the transition state, enhance the reaction rate.

The data below illustrates the effect of the solvent on the second-order rate constant (k₂) for the oxidation of acetaldehyde (B116499) diethyl acetal (B89532) (AEA) by lead(IV) acetate at 308 K.

| Solvent System (% v/v) | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| 90% Acetic Acid - 10% Water | 10.40 |

| 100% Acetic Acid | 5.56 |

| 80% Acetic Acid - 20% Benzene | 1.54 |

Data sourced from kinetic studies on the oxidation of aliphatic acetals with lead (IV) acetate. niscpr.res.in

In addition to the solvent, the intrinsic ligands on the organolead compound play a crucial role. Bis(acetoxy)diorganoplumbanes serve as versatile starting materials for synthesizing various dihalodiorganoplumbanes. thieme-connect.de The nature of the organic groups (R in R₂Pb(OAc)₂) can influence the reactivity and the types of reactions the compound will undergo. For example, diacetoxydiphenylplumbane is utilized as a catalyst in certain organic synthesis reactions. chembk.com The stability and reactivity of the organolead compound are directly related to the ligands; for example, aryl groups are more easily cleaved than alkyl groups in reactions with electrophiles. thieme-connect.de This differential reactivity based on the organic ligand demonstrates a clear structure-activity relationship that can be exploited for synthetic purposes.

Advanced Characterization Techniques and Computational Studies of Plumbane, Bis Acetyloxy

Spectroscopic Elucidation of Organolead Acetates

Spectroscopic techniques are pivotal in determining the molecular structure and bonding within organolead acetates. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry provide complementary information, offering a comprehensive understanding of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the study of lead(II) acetate (B1210297) and its derivatives, ¹H and ¹³C NMR are particularly informative.

For lead(II) acetate trihydrate, ¹H NMR spectra have been reported, providing information about the hydrogen atoms within the acetate ligands and the water molecules of hydration. chemicalbook.com

Solid-state ¹³C Cross-Polarization Magic-Angle-Spinning (CP/MAS) NMR studies of lead(II) acetate trihydrate have revealed interesting complexities. Instead of single sharp resonances for the carboxyl and methyl carbons as might be expected, the spectra show multiple lines. acs.org For instance, the carboxyl carbon region displays several lines, and the methyl region shows two lines. acs.org This multiplicity suggests the presence of crystallographically non-equivalent acetate groups within the solid-state structure, which differ in their intermolecular interactions. acs.org The isotropic chemical shifts for the carboxyl carbon have been observed at approximately 51 ppm (relative to benzene), and the methyl group at -103 ppm. acs.org

Furthermore, ²⁰⁷Pb NMR spectroscopy has been employed to study lead(II) complexes. For example, a study on lead(II) complexes with 2,2':6',2''-terpyridine (tpy) and 2,4,6-tris(2-pyridyl)-1,3,5-triazine (trz) utilized ²⁰⁷Pb NMR for characterization. znaturforsch.com In a separate investigation of lead(II) complexes with L-cysteine, ²⁰⁷Pb, ¹³C, and ¹H NMR were used to characterize the species in alkaline aqueous solutions. acs.org The one-pulse MAS ²⁰⁷Pb NMR spectrum of a related compound, Pb(aet)₂, where Haet is 2-aminoethanethiol, showed an isotropic chemical shift (δiso) at 2105 ppm, providing a reference for PbS₂N₂ coordination environments. acs.org

Table 1: NMR Spectroscopic Data for Plumbane (B1204880), bis(acetyloxy)- and Related Compounds

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity/Comments | Reference |

| ¹³C | Lead(II) acetate trihydrate | Carboxyl: ~51 | Multiple lines | acs.org |

| ¹³C | Lead(II) acetate trihydrate | Methyl: -103 | Two lines | acs.org |

| ²⁰⁷Pb | Pb(aet)₂ | 2105 (δiso) | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the context of Plumbane, bis(acetyloxy)-, IR spectroscopy helps to characterize the acetate ligands and their coordination to the lead center.

The IR spectra of lead(II) acetate and its complexes exhibit characteristic absorption bands. For instance, in the synthesis of lead(II) acetate-bridged diaminobenzene coordination polymers, selected IR bands were reported. In one such complex, strong bands were observed at 2213 cm⁻¹, 1581 cm⁻¹, 1557 cm⁻¹, and 1394 cm⁻¹. iucr.org The presence of acetate groups is often indicated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).

In a study involving the synthesis of lead oxide nanoparticles from lead(II) acetate, the IR spectrum showed a peak at 538 cm⁻¹ corresponding to the Pb-O stretching vibration mode. researchgate.net Additionally, bands at 1120 and 1192 cm⁻¹ were attributed to the -CH₃ rocking modes of the methoxy (B1213986) group, and a band at 1235 cm⁻¹ was assigned to methyl deformation. researchgate.net The bending vibration of Pb-OH was confirmed by an absorption peak at 1659 cm⁻¹. researchgate.net

The interaction of lead with ligands can be monitored by shifts in the IR absorption bands. For example, in the study of lead binding to ethylenediaminotetraacetic acid (EDTA), the carboxylic carbonyl absorption band shifted significantly upon coordination to the lead ion. acs.org

Table 2: Selected Infrared (IR) Absorption Bands for Lead(II) Acetate and Related Complexes

| Complex | Wavenumber (cm⁻¹) | Assignment | Reference |

| Lead(II) acetate-bridged diaminobenzene polymer | 2213, 1581, 1557, 1394 | Various vibrational modes | iucr.org |

| Lead oxide nanoparticles from lead(II) acetate precursor | 538 | Pb-O stretching | researchgate.net |

| Lead oxide nanoparticles from lead(II) acetate precursor | 1120, 1192 | -CH₃ rocking | researchgate.net |

| Lead oxide nanoparticles from lead(II) acetate precursor | 1235 | Methyl deformation | researchgate.net |

| Lead oxide nanoparticles from lead(II) acetate precursor | 1659 | Pb-OH bending | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The Electron Ionization (EI) mass spectrum of lead(II) acetate reveals characteristic peak envelopes due to the isotopic distribution of lead. chegg.com The most intense peaks in these envelopes have been observed at m/z values of 326.0, 267.0, 224.0, and 208.0. chegg.com These peaks can be assigned to the molecular ion and various fragment ions. For lead(II) acetate trihydrate, the mass of the molecular ion is 326 g/mol . chemicalbook.com The fragmentation pattern provides valuable clues about the connectivity of the molecule. For instance, the peak at m/z 267.0 likely corresponds to the loss of an acetate group from the molecular ion.

A detailed mass spectrum of lead(II) acetate trihydrate shows numerous fragments, with the most abundant peak (100% relative intensity) appearing at an m/z of 267.0. chemicalbook.com Other significant peaks are observed at m/z values of 208.0 (32.1%), 225.0 (20.5%), and 265.0 (47.5%). chemicalbook.com

X-ray Crystallographic Analysis of Lead Acetate Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been crucial in understanding the solid-state structures of Plumbane, bis(acetyloxy)- and its various complexes.

Determination of Solid-State Molecular Structures

X-ray diffraction studies have revealed that the crystal structure of anhydrous lead(II) acetate is a two-dimensional coordination polymer. wikipedia.org In contrast, the trihydrate form, Pb(OAc)₂·3H₂O, exists as a one-dimensional coordination polymer. wikipedia.org The structure of the trihydrate has been solved and refined, showing a monoclinic crystal system. acs.org

The decomposition of lead(II) acetate trihydrate has also been studied, leading to the characterization of a hemihydrate, Pb(OAc)₂·½H₂O, and basic acetates like Pb₄O(OAc)₆ and Pb₂O(OAc)₂. wikipedia.orgacs.org The structures of two anhydrous polymorphs of lead(II) acetate have also been determined. acs.org

In more complex systems, such as lead(II) acetate-bridged diaminobenzene coordination polymers, X-ray analysis has shown the formation of ladder-chain structures. iucr.orgnih.gov For example, one such polymer has four symmetry-independent lead atoms linked by bridging acetate ligands. iucr.orgnih.gov

Analysis of Coordination Geometries

The coordination environment around the lead(II) ion in its acetate complexes is highly variable and often exhibits interesting geometries.

In lead(II) acetate trihydrate, the Pb²⁺ ion is nine-coordinate. acs.orgwikipedia.org Its coordination sphere is comprised of nine oxygen atoms originating from three water molecules, two bidentate acetate groups, and two bridging acetate groups. acs.orgwikipedia.org The coordination geometry is described as a monocapped square antiprism. wikipedia.org The intramolecular Pb-O distances in this complex range from 2.446(8) Å to 3.11(1) Å. acs.org

Many lead(II) complexes exhibit a "hemidirected" coordination geometry, where the ligands occupy only a portion of the coordination sphere, leaving a gap. znaturforsch.comnih.gov This is often attributed to the stereochemical activity of the 6s² lone pair of electrons on the Pb²⁺ ion. znaturforsch.comiaea.org This hemidirected geometry is favored when hard ligands are present, indicating a more ionic character in the metal-ligand bonding. nih.gov

In a series of lead(II) acetate-bridged diaminobenzene coordination polymers, the coordination numbers for the different lead centers were found to be O₆, O₆N, and O₇. iucr.orgiucr.org The Pb-O bond lengths in these complexes are asymmetrical and average around 2.59 Å, with a range from 2.380(6) to 2.901(6) Å. nih.gov

In solution, high-energy X-ray diffraction studies on lead(II) acetate in water have shown that at high concentrations (1 M), the lead molecules tend to cluster. osti.govosti.gov When mixed with glutathione (B108866) disulfide (GSSG), the closest Pb-O (carboxyl) and Pb-N (amine) bond distances were found to be 2.5 ± 0.1 Å. osti.govosti.gov

Table 3: Crystallographic and Coordination Data for Plumbane, bis(acetyloxy)- Complexes

| Compound | Coordination Number of Pb(II) | Coordination Geometry | Pb-O Bond Lengths (Å) | Reference |

| Pb(OAc)₂·3H₂O | 9 | Monocapped square antiprism | 2.446(8) - 3.11(1) | acs.orgwikipedia.org |

| Lead(II) acetate-bridged diaminobenzene polymers | O₆, O₆N, O₇ | Hemidirected | 2.380(6) - 2.901(6) | iucr.orgnih.goviucr.org |

| Pb(OAc)₂ in 1M aqueous solution with GSSG | - | - | Pb-O (carboxyl): 2.5 ± 0.1 | osti.govosti.gov |

Theoretical and Quantum Chemical Calculations for Plumbane Derivatives

Computational chemistry provides invaluable insights into the molecular characteristics of plumbane derivatives, which are often challenging to study experimentally. These methods allow for the prediction of geometry, stability, electronic structure, and reactivity.

Dirac-Hartree-Fock Relativistic Calculation Studies on Stability and Geometry

For heavy elements like lead, relativistic effects significantly influence electronic properties and, consequently, molecular stability and geometry. wikipedia.org The electrons in inner orbitals of heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to an increase in their mass. wikipedia.orgsmu.edu This "mass-velocity" effect causes a contraction of s- and p-orbitals, which in turn shields the nucleus more effectively. smu.edu This increased shielding makes the outer d- and f-orbitals more diffuse and higher in energy. smu.edu

The Dirac-Hartree-Fock (DHF) method is a fundamental approach in relativistic quantum chemistry that explicitly incorporates these effects by using the four-component Dirac equation instead of the non-relativistic Schrödinger equation. arxiv.org DHF calculations are crucial for accurately predicting the geometries and stabilities of molecules containing heavy atoms like lead. smu.eduarxiv.org While specific DHF studies on Plumbane, bis(acetyloxy)- are not widely published, the methodology is applied to understand bonding and structure in organolead compounds. For instance, calculations on related compounds predict significant distortion from ideal tetrahedral geometry at the lead center due to intramolecular interactions, a phenomenon that non-relativistic methods would fail to capture accurately. allenpress.com These relativistic methods are essential for a precise understanding of the chemical behavior of plumbane derivatives. smu.edu

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful and widely used computational tool for studying the electronic structure and reactivity of organometallic compounds, including organolead derivatives. copernicus.orgmdpi.com DFT methods calculate the total electronic energy based on the electron density, offering a balance between computational cost and accuracy. researchgate.net These studies can reliably reproduce the reactivity of organometallic systems. copernicus.org

By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and electrical transport properties. allsubjectjournal.com Furthermore, DFT allows for the calculation of global reactivity descriptors that quantify a molecule's response to chemical reactions. mdpi.comresearchgate.net

Table 1: Key Reactivity Descriptors Calculated by DFT

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency; governs electrophilic/nucleophilic character. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness | S | 1 / η | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index | ω | µ² / (2η) | Measures the ability of a species to accept electrons. researchgate.net |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a species to donate electrons (referenced to tetracyanoethylene). |

This interactive table summarizes key descriptors used to predict the reactivity of molecules like Plumbane, bis(acetyloxy)- based on DFT calculations.

For organolead compounds, DFT studies have shown that the tetrahedral geometry can be significantly distorted by ligands with functionalities that can interact with the acidic lead center. allenpress.comresearchgate.net This leads to hypercoordinated structures, and DFT calculations can predict the strength of these secondary bonds. allenpress.com

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to translate complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.defaccts.de It examines interactions between "filled" donor orbitals (bonds or lone pairs) and "empty" acceptor orbitals (antibonding or Rydberg orbitals). uni-muenchen.dewisc.edu

Chromatographic and Hyphenated Techniques for Speciation Analysis

Speciation analysis, which involves the separation and quantification of different chemical forms of an element, is critical for understanding the environmental behavior and toxicology of lead compounds. core.ac.uk Hyphenated techniques, which couple a separation method with a sensitive detector, are the primary tools for this purpose.

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a highly sensitive and selective technique for the speciation of volatile or semi-volatile organometallic compounds. core.ac.uknih.gov The sample is introduced into the gas chromatograph, where different compounds are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the ICP-MS, where they are atomized and ionized in a high-temperature plasma, and the resulting ions are detected by the mass spectrometer.

This technique is particularly powerful for analyzing organolead compounds in environmental samples. researchgate.net Since many organolead compounds, especially ionic species, are not sufficiently volatile for GC analysis, a derivatization step is often required. researchgate.net This typically involves alkylation (e.g., with sodium tetrapropylborate) to convert ionic species into more volatile forms that can be analyzed by GC. researchgate.net The coupling of GC to an ICP-MS detector provides extremely low detection limits and isotope analysis capabilities, which can help in source apportionment studies. icpms.cz

Table 2: Performance of GC-Coupled Detectors for Organolead Speciation

| Detector | Absolute Detection Limit (as Pb) | Selectivity | Key Advantage |

|---|---|---|---|

| ICP-TOF-MS | ~15 fg | High | Highest sensitivity. nih.gov |

| MIP-AES | Similar to ICP-MS (except for diethyllead) | High | Good sensitivity. nih.gov |

| EI-MS | Higher than ICP-MS/MIP-AES | Very High | Provides molecular information for species identification. nih.gov |

This interactive table compares different detectors used with Gas Chromatography for the analysis of organolead compounds, highlighting the superior sensitivity of ICP-MS.

Liquid Chromatography and Capillary Electrophoresis Coupled with Atomic Spectrometry

For non-volatile and thermally unstable organolead compounds, liquid-phase separation techniques are essential.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), coupled with ICP-MS is a robust method for lead speciation. rsc.orgnih.gov It can separate a wide range of compounds, including inorganic lead (Pb²⁺) and various ionic alkyllead species, without the need for derivatization. rsc.orgresearchgate.net Different HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, can be optimized for specific separations. nih.govresearchgate.net The coupling of HPLC with ICP-MS provides excellent sensitivity, with detection limits typically in the sub-ng/L to low-ng/L range. rsc.orgpsu.edu

Capillary Electrophoresis (CE) is another powerful separation technique that can be coupled with atomic spectrometry detectors like ICP-MS. researchgate.netconicet.gov.ar CE separates ions based on their electrophoretic mobility in an electric field. conicet.gov.ar CE-ICP-MS is well-suited for the speciation of ionic lead compounds in various matrices. researchgate.net The technique offers high separation efficiency and can be used to analyze small sample volumes. conicet.gov.ar

Table 3: Detection Limits for LC-ICP-MS in Lead Speciation

| Analyte | Detection Limit (ng of Pb) |

|---|---|

| Inorganic Lead (PbII) | 0.37 rsc.orgpsu.edu |

| Triethyllead (TEL) | 0.14 rsc.orgpsu.edu |

| Triphenyllead (TPhL) | 0.17 rsc.orgpsu.edu |

| Tetraethyllead (B6334599) (TTEL) | 3.9 rsc.orgpsu.edu |

This interactive table shows the detection limits achieved for various lead species using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

Both LC-ICP-MS and CE-ICP-MS are complementary to GC-ICP-MS, allowing for a more comprehensive picture of lead speciation in complex samples. researchgate.netnih.gov

Applications of Organolead Acetates in Advanced Chemical Synthesis and Catalysis

Lead(IV) Acetate (B1210297) as a Selective Oxidizing Agent in Complex Organic Synthesis

Lead(IV) acetate, also known as lead tetraacetate (LTA), is a potent and versatile oxidizing agent widely employed in organic chemistry. nbinno.comrepec.org Its effectiveness is demonstrated in a range of oxidative transformations, from acetoxylations to oxidative decarboxylations and the cleavage of 1,2-diols. nbinno.comrepec.orgslideshare.net The reagent's utility is crucial for achieving complex synthetic targets, including the synthesis of terpenoid compounds and alkaloids. rsc.orgjuniperpublishers.com

Key Properties of Lead(IV) Acetate:

| Property | Value |

|---|---|

| Chemical Formula | Pb(C₂H₃O₂)₄ |

| Molar Mass | 443.38 g/mol |

| Appearance | Colorless or pinkish crystals |

| Melting Point | 175 °C (decomposes) |

Data sourced from multiple references. wikipedia.orggeeksforgeeks.org

Enol acetates are valuable intermediates in organic synthesis, and their preparation from ketones is a key transformation. nih.gov While various methods exist, including the use of strong bases and acetic anhydride (B1165640), organolead reagents also play a role in related acetoxylation reactions. reddit.comresearchgate.net Lead(IV) acetate is known to facilitate the acetoxylation of carbonyl compounds, which can be a pathway to forming enol acetate structures or their derivatives. nbinno.com This transformation is significant for creating specific isomers, such as the Z-isomer, with high selectivity under certain conditions. reddit.com

The introduction of an aryl group at the α-position of carbonyl compounds is a critical C-C bond-forming reaction in the synthesis of pharmaceuticals and biologically active molecules. mdpi.comnih.gov Aryllead triacetates are effective reagents for this purpose. For instance, p-methoxyphenyllead triacetate can arylate ketones at the α-position. The reaction shows significant selectivity, proceeding effectively at tertiary α-carbons and at secondary carbons that are activated, for example, by a phenyl group. This method provides a valuable alternative to other metal-catalyzed α-arylation techniques. nih.govorganic-chemistry.org A notable application involves the use of 2-azidoaryllead acetates to react with β-ketoesters, which, when followed by a Staudinger reduction, provides an efficient route to functionalized 3H-indoles. acs.org

Lactones, which are cyclic esters, are prevalent structural motifs in many natural products. wikipedia.org Lead(IV) acetate provides a direct method for synthesizing γ-lactones from the reaction of the reagent with alkenes. wikipedia.orggeeksforgeeks.org Furthermore, LTA can be used in the oxidative decarboxylation of dicarboxylic acids to yield alkenes, which can be precursors in lactone synthesis. geeksforgeeks.org Another powerful application is the oxidative cyclization of alcohols that contain a δ-proton, leading to the formation of cyclic ethers, a reaction class that includes lactonization from suitable hydroxy acids. juniperpublishers.comwikipedia.org For example, the oxidation of tertiary carboxylic acids with LTA can lead to the formation of lactones as part of a mixture of products. juniperpublishers.com

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the construction of complex molecular architectures in a single step, forming multiple chemical bonds and rings. mdpi.comnih.gov These reactions are invaluable in the total synthesis of natural products. nih.gov Organolead reagents can initiate or participate in such cascades. For instance, the oxidative capabilities of lead(IV) acetate can trigger cyclization events. The formation of an intermediate alkoxy radical from the reaction of an alcohol with LTA can lead to δ-hydrogen abstraction, initiating a cyclization to form cyclic ethers, a key step in building polycyclic systems. slideshare.net These strategies are employed to create complex scaffolds rapidly, which is a significant advantage in synthetic chemistry. nih.gov

Reagent Applications of Bis(acetyloxy)plumbane and its Derivatives in Specific Organic Transformations

While "bis(acetyloxy)plumbane" is not a standard systematic name, it implies a lead species with two acetate ligands, such as lead(II) acetate or a diorganolead diacetate compound. Lead(II) acetate itself can be a precursor for the synthesis of lead(IV) acetate through oxidation. wikipedia.orgsciencemadness.org In organic transformations, aryllead triacetates and diorganolead intermediates are key players. For example, in the α-arylation of phenols, a diorganolead intermediate is proposed to form after the initial nucleophilic displacement of an acetate group. chemeurope.com This intermediate then undergoes reductive elimination to form the C-C bond and lead(II) acetate. chemeurope.comwikipedia.org These transformations highlight the role of various plumbane (B1204880) derivatives where acetate ligands are sequentially displaced or eliminated to drive the reaction forward.

Catalytic Roles of Organolead Species

Although often used in stoichiometric amounts, lead compounds can also play catalytic roles in certain reactions. rsc.org The ability of lead to cycle between Pb(IV) and Pb(II) oxidation states is central to its catalytic activity. rsc.org In oxyplumbation reactions, organolead alkoxides add to polar alkenes. The alkoxide can be regenerated in a subsequent methanolysis step, allowing it to act as a catalyst. wikipedia.org Lead has also been employed as a moderating agent in bimetallic and trimetallic catalysts used for hydrocarbon reforming. rsc.org Furthermore, in certain Wittig-type olefinations, a catalytic amount of lead or lead chloride is essential for the reaction to proceed efficiently, likely by accelerating the formation of the active methylenating agent. rsc.org

Electrophilic Arylating, Vinylating, and Alkynylating Agents

Organolead(IV) triacetates are effective electrophilic agents for the transfer of aryl, vinyl, and alkynyl groups to soft carbon nucleophiles. These reactions are particularly notable for their ability to form quaternary carbon centers, a challenging task in organic synthesis. The reactivity of these organolead reagents is often enhanced by the presence of coordinating ligands, such as pyridine, which are believed to bind to the lead atom and facilitate the transfer of the organic group.

Arylating Agents:

Aryllead triacetates serve as potent arylating agents for a variety of nucleophiles, including phenols and β-dicarbonyl compounds. The arylation of phenols often proceeds with high regioselectivity, favoring the formation of ortho-arylated products. For instance, the reaction of p-methoxyphenyllead triacetate with 2,4,6-trimethylphenol (B147578) (mesitol) occurs exclusively at the ortho position. The success of these reactions is influenced by the steric and electronic properties of both the aryllead reagent and the phenol. Generally, phenols with electron-donating groups and at least one ortho-substituent exhibit higher reactivity.

The arylation of β-dicarbonyl compounds with aryllead triacetates provides an efficient route to α-arylated products. For example, dimedone reacts with p-methoxyphenyllead triacetate in the presence of pyridine to yield the corresponding 2-aryl-1,3-dione. This methodology has been extended to other cyclic and acyclic β-diketones, providing synthetically useful yields of arylated products.

| Arylation Reaction | Aryllead Reagent | Nucleophile | Product | Yield (%) |

| Ortho-Arylation | p-Methoxyphenyllead triacetate | 2,4,6-Trimethylphenol | 2-(p-Methoxyphenyl)-2,4,6-trimethylcyclohexadienone | High |

| α-Arylation | p-Methoxyphenyllead triacetate | Dimedone | 2-(p-Methoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione | High |

| α-Arylation | [4,5-dimethoxy-2-(methoxymethoxy)phenyl]lead(IV) triacetate | 3-(allyloxycarbonyl)chroman-4-ones | 2'-protected isoflavones | High |

Vinylating and Alkynylating Agents:

Analogous to arylation, vinyllead and alkynyllead triacetates can be employed for the vinylation and alkynylation of soft carbon nucleophiles. These reagents are typically generated in situ due to their inherent instability. The reactions of vinyllead triacetates with β-dicarbonyl compounds lead to the formation of α-vinylated products. Similarly, alkynyllead triacetates, prepared from the reaction of terminal alkynes with lead tetraacetate in the presence of a mercury(II) salt, react with β-keto esters to afford α-alkynylated products. These reactions provide a direct method for the introduction of vinyl and alkynyl moieties, which are valuable functional groups in organic synthesis.

| Vinylation/Alkynylation | Organolead Reagent | Nucleophile | Product Type |

| Vinylation | Vinyllead triacetate | β-Dicarbonyl compound | α-Vinylated dicarbonyl |

| Alkynylation | Alkynyllead triacetate | β-Keto ester | α-Alkynylated keto ester |

Metal-mediated Carbon-Carbon Bond Formation

Organolead acetates can participate in metal-mediated carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions. In these transformations, lead(IV) acetate can act as an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle. While not as common as other organometallic reagents like organoborons or organotins, organolead compounds have been explored in certain coupling reactions.

For instance, aryllead triacetates can undergo cross-coupling with various partners in the presence of a palladium catalyst. The utility of lead compounds in this context is often limited by their toxicity and the availability of more environmentally benign alternatives. However, the unique reactivity of organolead species can sometimes offer advantages in specific synthetic applications where other methods fail. The Sonogashira cross-coupling, which typically involves the coupling of terminal alkynes with aryl or vinyl halides catalyzed by palladium and copper, has been explored with modifications where lead compounds may play a role, although this is less conventional.

Stereoselective and Regioselective Transformations Induced by Organolead Acetates